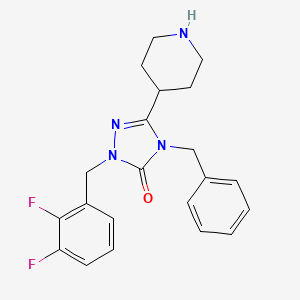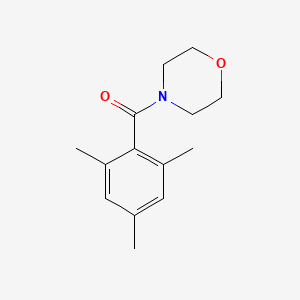![molecular formula C17H25N3O4S B5347762 4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine is a chemical compound that is used in scientific research. It is also known as TAK-659 and is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is an important enzyme in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR), which are involved in the activation of immune cells.
作用机制
The mechanism of action of 4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine involves the inhibition of SYK, which is an important enzyme in the BCR and FcR signaling pathways. SYK is activated by phosphorylation and then activates downstream signaling molecules, leading to the activation of immune cells. TAK-659 binds to the ATP-binding site of SYK and inhibits its activity, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of B-cell proliferation, differentiation, and survival. It has also been shown to inhibit the growth of B-cell lymphoma cells in vitro and in vivo. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using 4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine in lab experiments include its high selectivity for SYK, its favorable pharmacokinetic profile, and its ability to inhibit the activation of BCR and FcR signaling pathways. However, there are also limitations to using TAK-659, including its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the use of 4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine in scientific research. One direction is to investigate its potential as a therapeutic agent for B-cell lymphoma and other diseases involving the activation of B-cells. Another direction is to study its effects on other immune cells and signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans.
合成方法
The synthesis of 4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine involves several steps. The first step is the preparation of 2-methyl-5-nitrobenzenesulfonic acid, which is then reduced to 2-methyl-5-aminobenzenesulfonic acid. The second step is the preparation of 4-methylpiperazine, which is then reacted with 2-methyl-5-aminobenzenesulfonic acid to form 2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl)sulfamic acid. The final step is the cyclization of 2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl)sulfamic acid with morpholine to form this compound.
科学研究应用
4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine has been used in various scientific research studies. It has been shown to inhibit the activation of BCR and FcR signaling pathways, which are involved in the activation of immune cells. This inhibition results in the suppression of B-cell proliferation, differentiation, and survival. TAK-659 has also been shown to inhibit the growth of B-cell lymphoma cells in vitro and in vivo.
属性
IUPAC Name |
(4-methyl-3-morpholin-4-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-14-3-4-15(17(21)19-7-5-18(2)6-8-19)13-16(14)25(22,23)20-9-11-24-12-10-20/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRGUAIDQNKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5347688.png)
![N-allyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5347699.png)

![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)